RORgammat Inverse agonist 8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

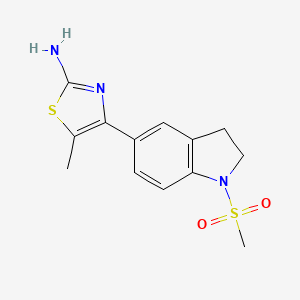

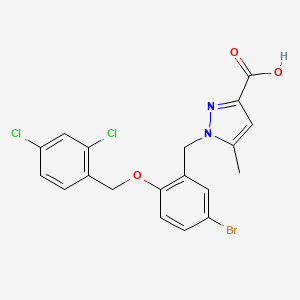

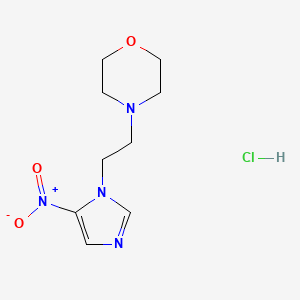

RORgammat Inverse agonist 8 is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications in autoimmune diseases and cancer .

Preparation Methods

The synthesis of RORgammat Inverse agonist 8 typically involves the construction of a novel N-sulfonamide tetrahydroquinoline scaffold. The synthetic route includes several key steps:

Formation of the tetrahydroquinoline core: This is achieved through a series of cyclization reactions.

Introduction of the sulfonamide group: This step involves the reaction of the tetrahydroquinoline core with a sulfonyl chloride under basic conditions.

Functionalization: Additional functional groups are introduced to enhance the compound’s binding affinity and selectivity for RORγt.

Chemical Reactions Analysis

RORgammat Inverse agonist 8 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RORgammat Inverse agonist 8 has a wide range of scientific research applications:

Chemistry: The compound is used as a tool to study the structure-activity relationships of RORγt ligands.

Biology: It is employed in research on the differentiation and function of Th17 cells and the production of IL-17.

Medicine: The compound has potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Mechanism of Action

RORgammat Inverse agonist 8 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, disrupting its interaction with coactivator proteins. As a result, the transcriptional activity of RORγt is repressed, leading to a decrease in the production of IL-17 and the differentiation of Th17 cells . The critical role of residue Trp317 in the activation of RORγt has been highlighted in studies, where its conformation is altered upon binding with the inverse agonist .

Comparison with Similar Compounds

RORgammat Inverse agonist 8 is unique compared to other RORγt inverse agonists due to its specific structural features and binding properties. Similar compounds include:

BIO399: A synthetic benzoxazinone ligand that also acts as an inverse agonist for RORγt.

BIO592: Another benzoxazinone ligand with agonist properties.

Other tetrahydroquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and binding affinities.

The uniqueness of this compound lies in its specific interactions with the agonist lock (His479-Tyr502-Phe506) and its ability to modulate the immune response by targeting RORγt .

Properties

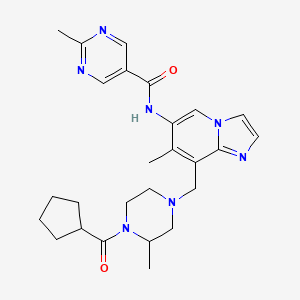

Molecular Formula |

C26H33N7O2 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

N-[8-[[4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34) |

InChI Key |

GMRCLEMCHGYDSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-[1-[4-[[2-[[2-[2-[2-[2-(2-Aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12300708.png)